ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate
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Overview
Description
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyano group, a carbamate group, and a pyrrole ring with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 3-cyano-4,5-dimethyl-1H-pyrrole and ethyl chloroformate.
Reaction Conditions: Anhydrous conditions, base (triethylamine), solvent (dichloromethane or tetrahydrofuran), and controlled temperature (0-5°C).
Procedure: The 3-cyano-4,5-dimethyl-1H-pyrrole is dissolved in the solvent, and the base is added. Ethyl chloroformate is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours, followed by workup and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives or other reduced forms.
Substitution: Substituted carbamate derivatives with various nucleophiles.
Scientific Research Applications
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The cyano group and carbamate moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can be compared with other pyrrole derivatives and carbamate compounds:
Similar Compounds: N-cyanoacetamides, indole derivatives, and other pyrrole-based compounds.
Uniqueness: The presence of both a cyano group and a carbamate group in the same molecule provides unique reactivity and potential for diverse applications. The methyl substitutions on the pyrrole ring also contribute to its distinct chemical properties.
Properties
CAS No. |
72185-59-2 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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